hERG Channel Safety Margin: >150-Fold Improvement Over Withdrawn Cisapride
Velusetrag demonstrates a substantial hERG channel safety advantage over the withdrawn 5-HT4 agonist cisapride, with an IC50 exceeding 3 μM in Chinese hamster ovary cells [1]. In contrast, cisapride inhibits hERG currents with an IC50 below 20 nM under identical assay conditions [1]. This differential translates to a >150-fold improvement in hERG safety margin, directly addressing the proarrhythmic liability that led to cisapride's market withdrawal [2].
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | >3 μM (IC50) |
| Comparator Or Baseline | Cisapride: <20 nM (IC50) |
| Quantified Difference | >150-fold lower inhibition potency |
| Conditions | Chinese hamster ovary (CHO) cells expressing hERG channels |
Why This Matters
Procurement of velusetrag over cisapride-like analogs eliminates the confounding cardiotoxicity variable in preclinical GI motility studies, enabling cleaner interpretation of prokinetic efficacy data.
- [1] Goldberg M, et al. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation – a 4-week, randomized, double-blind, placebo-controlled, dose-response study. Aliment Pharmacol Ther. 2010;32(9):1102-1112. doi:10.1111/j.1365-2036.2010.04456.x View Source
- [2] Beattie DT, et al. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954. Vascul Pharmacol. 2013;58(3):220-227. doi:10.1016/j.vph.2012.11.003 View Source
